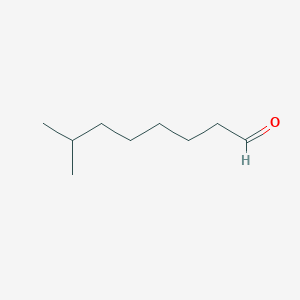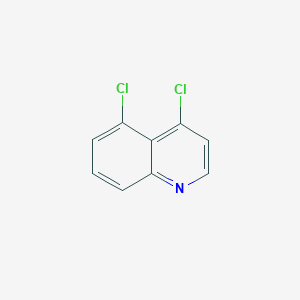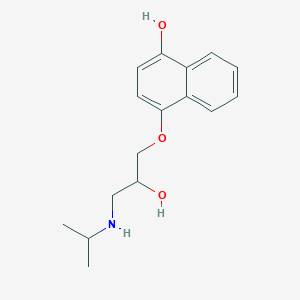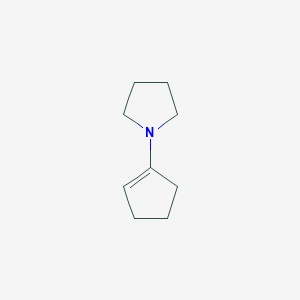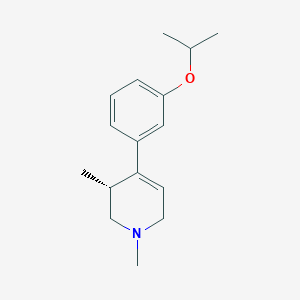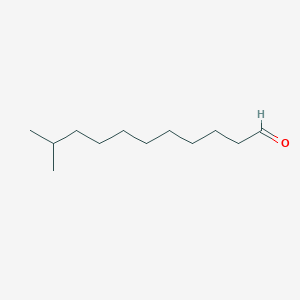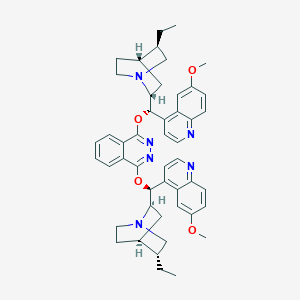
(Dhqd)2phal
描述
(Dhqd)2phal is a useful research compound. Its molecular formula is C48H54N6O4 and its molecular weight is 779 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
(DHQD)2PHAL在点击化学中的应用
- This compound已被证明是铜(I)催化的偶联反应中的优秀加速配体,这是点击化学中的一个关键步骤。这种方法在室温下在水中进行,以其简单性、高效性和环保性而著称,产物纯度高,收率优异 (Ali et al., 2014)。
This compound在不对称合成中的应用
- 该化合物已成功应用于不对称合成螺环吲哚和融合吲哚,产率高,对映选择性优异。这个过程对于创造具有连续四价和三价碳中心的化合物至关重要 (Yin & You, 2013; Yin & You, 2014)。
This compound在不对称二羟基化中的应用
- This compound在烯烃的铼催化不对称二羟基化中的新应用已被提出。在这个过程中,配体在立体控制和作为铼(VI)的再氧化剂方面发挥双重功能,展示了在有机合成中的多功能性 (Jonsson et al., 2001)。
This compound在催化反应中的应用
- 该化合物已被用于Suzuki–Miyaura偶联反应,显示出在水中室温下合成联苯/杂联苯的高效性和可回收性。这突显了它在绿色化学和可持续过程中的潜力 (Saikia et al., 2015)。
This compound在溴内酯化和溴羟化中的应用
- This compound已被有效地用于不对称溴内酯化和溴羟化反应。这些过程对于合成内酯和溴醇具有重要意义,具有高对映选择性,突显了该化合物在创建复杂分子结构中的作用 (Wilking et al., 2014; Li et al., 2017)。
作用机制
Target of Action
(DHQD)2PHAL, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid derivative . It is primarily used as a ligand for enantioselective catalysis . The compound’s primary targets are olefins in the case of osmium trioxide catalyzed asymmetric dihydroxylation , and aryl/heteroaryl halides in the case of palladium-catalyzed Suzuki-Miyaura coupling .
Mode of Action
This compound interacts with its targets by accelerating the reaction and transferring the chiral information . In the case of the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, this compound acts as a ligand, enhancing the reaction’s enantioselectivity . Similarly, in the palladium-catalyzed Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl boronic acids, this compound serves as a ligand, promoting the reaction in an aqueous medium and in the absence of phosphine/organic solvent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the asymmetric dihydroxylation of olefins and the Suzuki-Miyaura coupling of aryl/heteroaryl halides . The compound’s role as a ligand in these reactions results in the formation of enantiomerically enriched products .
Pharmacokinetics
Its impact on bioavailability would therefore be primarily related to its ability to enhance the reaction rate and enantioselectivity .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the enantiomerically enriched products of the reactions it catalyzes . For example, in the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, the presence of this compound results in the formation of dihydroxylated products with a high degree of enantioselectivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been found to be an excellent accelerating ligand for the copper (i)-catalyzed azide–alkyne cycloaddition reaction under air . Furthermore, the compound’s solubility in chloroform, DMSO, and methanol suggests that the choice of solvent can significantly impact its action and efficacy.
属性
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140853-10-7 | |
| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (DHQD)2PHAL primarily used for in research?
A1: (DHQD)2PHAL is a chiral ligand frequently used in asymmetric catalysis. [, , , , , , , , , ] It effectively facilitates the formation of enantiomerically enriched compounds, serving as a crucial component in various organic reactions.
Q2: What types of reactions is this compound known to catalyze?
A2: this compound demonstrates catalytic activity in a wide array of reactions, including:
- Asymmetric Dihydroxylation: This is perhaps its most recognized application, particularly in the Sharpless Asymmetric Dihydroxylation, where it facilitates the enantioselective addition of two hydroxyl groups to an olefin. [, , , , , ]
- Halocyclizations: (DHQD)2PHAL catalyzes asymmetric chlorolactonizations, bromolactonizations, and other halocyclizations, enabling the formation of chiral heterocycles. [, , , , , , , , , , , ]
- Aminohydroxylation: It facilitates the enantioselective addition of both amino and hydroxyl groups to alkenes in the Sharpless Asymmetric Aminohydroxylation. [, , ]
- Other Reactions: Research also shows its potential in catalyzing reactions like selenolactonization [], aza-Michael additions [], and more.
Q3: How does this compound achieve enantioselectivity in reactions?
A3: (DHQD)2PHAL's structure enables it to create a chiral environment around the reaction center. [, , ] This chiral pocket influences the approach of reacting molecules, favoring the formation of one enantiomer over the other.
Q4: What are some specific examples of its application in synthesizing complex molecules?
A4: this compound has proven valuable in synthesizing natural products and pharmaceutical intermediates:
- Synthesis of Destruxin E: Employed in the diastereoselective dihydroxylation step during the synthesis of this cyclodepsipeptide. [, ]
- Synthesis of (+)-Loline: Used in the Sharpless aminohydroxylation step during the synthesis of this pyrrolizidine alkaloid. []
- Synthesis of Diltiazem and Taxol Side Chain: Applied in the asymmetric dihydroxylation of cinnamates for synthesizing these pharmaceutical compounds. []
Q5: What factors can influence the effectiveness of this compound in catalysis?
A5: Several factors can impact its performance:
- Solvent: The choice of solvent can significantly impact enantioselectivity, as evidenced in chlorocyclization reactions where solvent-dependent enantiodivergence was observed. []
- Additives: Adding certain compounds, like benzoic acid, can enhance enantioselectivity in reactions like bromolactonizations. []
- Temperature: Temperature variations can influence both reaction rate and enantioselectivity. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C42H46N4O6, and the molecular weight is 706.84 g/mol.
Q7: Is there spectroscopic data available to characterize this compound?
A7: While the provided research papers do not delve deep into basic spectroscopic characterization, techniques like NMR (Nuclear Magnetic Resonance) are routinely used to confirm its structure and purity. []
Q8: In what solvents is this compound typically soluble?
A8: It is soluble in a range of organic solvents, including dichloromethane, chloroform, benzene, toluene, and tetrahydrofuran. []
Q9: Have computational methods been used to study this compound-catalyzed reactions?
A10: Yes, computational chemistry, including density functional theory (DFT) calculations, has been applied to investigate the mechanism of (DHQD)2PHAL-catalyzed reactions and understand the origins of stereoselectivity. [] These studies provide insights into the interactions between the catalyst, reactants, and intermediates, aiding in rationalizing observed selectivities and designing improved catalysts.
Q10: Has the SAR of this compound and related analogues been investigated?
A11: Research has explored modifications to the (DHQD)2PHAL structure, such as introducing different substituents on the quinoline rings or modifying the linker unit. [, ] These alterations can influence the catalyst's activity, enantioselectivity, and solubility, providing valuable insights into the structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


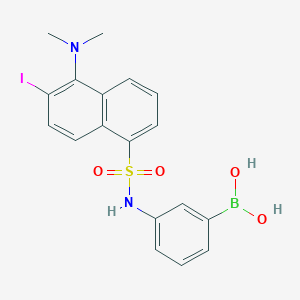


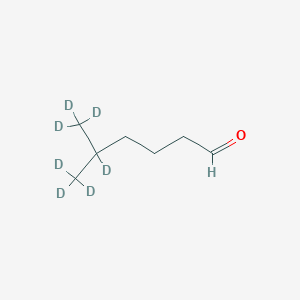
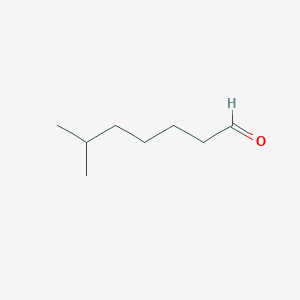
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
